![molecular formula C17H11Cl2FN2O3S B2951153 (Z)-methyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005724-19-5](/img/structure/B2951153.png)
(Z)-methyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H11Cl2FN2O3S and its molecular weight is 413.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-methyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including its effects on cancer cell proliferation and other therapeutic applications.
Chemical Structure
The compound features a thiazole ring fused with a benzene moiety, which is substituted with a dichlorobenzoyl group and an imino linkage. The presence of fluorine in the structure may enhance its biological activity through improved receptor binding or altered pharmacokinetics.
Anticancer Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. A study on similar thiazole compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. The mechanism often involves the induction of apoptosis and disruption of the cell cycle.
Table 1: Anticancer Activity of Thiazole Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 | 5.0 | Apoptosis induction |
Compound B | SK-Hep-1 | 3.5 | Cell cycle arrest |
This compound | U937 | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values and mechanisms for the compound .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit kinases involved in cell signaling pathways that regulate proliferation and survival of cancer cells.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds structurally related to this compound exhibit potent inhibition of T-cell proliferation (IC50 = 0.004 µM). This suggests potential applications in immunotherapy or as anti-inflammatory agents .
- Antimicrobial Activity : Some thiazole derivatives have also shown antimicrobial properties against various pathogens. For example, derivatives tested against bacterial strains displayed minimum inhibitory concentrations (MICs) suggesting that such compounds could be developed into broad-spectrum antibiotics .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of (Z)-methyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the benzo[d]thiazole core. A common approach includes:
Intermediate Preparation : React 6-fluoro-2-aminobenzo[d]thiazole with 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions to form the imine linkage .
Acetylation : Introduce the methyl acetate group via nucleophilic substitution or esterification, using reagents like methyl chloroacetate in the presence of a base (e.g., K₂CO₃) .
Stereochemical Control : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the (Z)-isomer, confirmed by NOESY NMR .
Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (e.g., hexane/ethyl acetate 7:3) .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
Methodological Answer: A combination of spectroscopic methods is critical:
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), fluorine coupling (split peaks for 6-F), and methyl ester (δ 3.7–3.9 ppm).
- ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and thiazole carbons (δ 150–160 ppm) .
- IR : Detect C=O stretches (~1720 cm⁻¹ for ester, ~1680 cm⁻¹ for imine) .
- HRMS : Validate molecular formula (e.g., C₁₇H₁₀Cl₂FN₂O₃S) with <2 ppm error .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The 2,4-dichlorobenzoyl and 6-fluoro groups modulate reactivity:
- Electron-Withdrawing Effects : The 2,4-dichloro substituents increase electrophilicity at the thiazole ring, enhancing susceptibility to nucleophilic attack at the C-3 position .
- Fluorine’s Role : The 6-F substituent introduces steric and electronic effects, reducing ring electron density (via -I effect) and directing regioselectivity in reactions .
Experimental Design :
- Compare reaction rates with analogs lacking Cl/F substituents using kinetic studies (e.g., UV-Vis monitoring).
- Use DFT calculations to map electron density distribution .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer: Discrepancies may arise from solvation effects or conformational flexibility. Mitigation strategies include:
MD Simulations : Perform molecular dynamics in explicit solvent (e.g., water/DPC micelles) to assess binding pocket accessibility .
SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing 6-F with Cl) to validate computational models .
Free-Energy Perturbation : Calculate binding affinities using advanced QM/MM methods to account for entropy changes .
Case Example :
If anti-inflammatory activity is overpredicted computationally, evaluate cellular uptake via LC-MS to rule out bioavailability issues .
Q. What mechanistic insights explain the compound’s antimicrobial activity against drug-resistant strains?
Methodological Answer : The compound likely targets bacterial membranes or enzymes:
- Membrane Disruption : Assess via fluorescence assays (e.g., DiSC₃(5) dye leakage in S. aureus) .
- Enzyme Inhibition : Test inhibition of E. coli DNA gyrase using supercoiling assays .
Data Analysis :
- Compare IC₅₀ values with known inhibitors (e.g., ciprofloxacin).
- Use TEM to visualize morphological changes in treated bacteria .
Q. How can structural modifications enhance the compound’s metabolic stability?
Methodological Answer :
- Ester Hydrolysis Resistance : Replace the methyl ester with a tert-butyl group to reduce hepatic esterase cleavage .
- Cytochrome P450 Avoidance : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to block oxidative metabolism .
Validation :
- Conduct microsomal stability assays (rat/human liver microsomes) .
- Use LC-MS/MS to identify major metabolites .
Propiedades
IUPAC Name |
methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O3S/c1-25-15(23)8-22-13-5-3-10(20)7-14(13)26-17(22)21-16(24)11-4-2-9(18)6-12(11)19/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPZNAAVDKJOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.